molecular formula C30H33NO9S3 B11042848 Tetramethyl 6'-(2-ethylbutanoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(2-ethylbutanoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11042848
M. Wt: 647.8 g/mol
InChI Key: QCEINFOCKHQJLC-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(2-ethylbutanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a 1,3-dithiole ring fused to a thiopyranoquinoline system, making it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(2-ethylbutanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole moieties. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole precursor in the presence of a Lewis acid catalyst.

    Functional Group Modifications: Introduction of the 2-ethylbutanoyl group and the tetramethyl ester groups is carried out through acylation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also involve stringent purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(2-ethylbutanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The dithiole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

Tetramethyl 6’-(2-ethylbutanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which Tetramethyl 6’-(2-ethylbutanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro and dithiole moieties play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to engage in specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylbutane: A hydrocarbon with a highly branched structure, used as a reference compound in studies of molecular stability.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol used in the synthesis of polymers and copolymers.

    Dipivaloylmethane: A diketone used in coordination chemistry and as a ligand in metal complexes.

Uniqueness

Tetramethyl 6’-(2-ethylbutanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its spiro structure and the presence of multiple functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C30H33NO9S3

Molecular Weight

647.8 g/mol

IUPAC Name

tetramethyl 6'-(2-ethylbutanoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C30H33NO9S3/c1-9-15(10-2)24(32)31-17-14-12-11-13-16(17)18-23(29(31,3)4)41-20(26(34)38-6)19(25(33)37-5)30(18)42-21(27(35)39-7)22(43-30)28(36)40-8/h11-15H,9-10H2,1-8H3

InChI Key

QCEINFOCKHQJLC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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